molecular formula C24H27ClN4OS B4633341 (5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one

(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B4633341
M. Wt: 455.0 g/mol
InChI Key: YAMAFBOJZPWZNU-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperazine moiety, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine and chlorophenyl groups. Common reagents used in these reactions include thioamides, halogenated aromatic compounds, and piperazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in compounds with different functional groups replacing the original substituents.

Scientific Research Applications

(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly in studies involving receptor binding and enzyme inhibition.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one
  • (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one

Uniqueness

Compared to similar compounds, (5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one stands out due to its specific substitution pattern and the presence of both chlorophenyl and diethylamino groups

Properties

IUPAC Name

(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[[4-(diethylamino)phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-3-27(4-2)20-10-8-18(9-11-20)16-22-23(30)26-24(31-22)29-14-12-28(13-15-29)21-7-5-6-19(25)17-21/h5-11,16-17H,3-4,12-15H2,1-2H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMAFBOJZPWZNU-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one

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